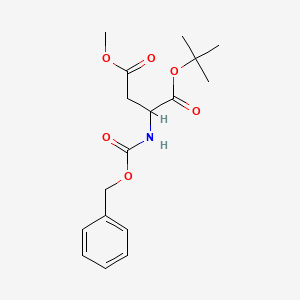

Z-(MeO)-Asp-OtBu

Description

BenchChem offers high-quality Z-(MeO)-Asp-OtBu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-(MeO)-Asp-OtBu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPJDIHTCANHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555083 | |

| Record name | 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127605-37-2 | |

| Record name | 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Synthesis and Characterization of Z-(MeO)-Asp-OtBu: A Critical Building Block in Advanced Peptide Engineering

Abstract: In the landscape of advanced peptide engineering, the selection of orthogonally protected amino acid building blocks dictates the success, yield, and purity of complex syntheses. As a Senior Application Scientist, I frequently encounter challenges in regioselective deprotection during solid-phase and solution-phase peptide synthesis (SPPS/SPS). This technical whitepaper provides an authoritative, field-proven guide to the synthesis, characterization, and application of Z-(MeO)-Asp-OtBu —commercially recognized as a catalog variant of Z-Asp(OMe)-OtBu (N-α-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester β-methyl ester)[1][2].

Introduction & Orthogonal Protection Strategy

The synthesis of highly modified peptidomimetics, enzyme inhibitors, and aspartame precursors heavily relies on aspartic acid derivatives[3]. Because aspartic acid contains two carboxyl groups (α and β), distinguishing between them chemically is paramount. Z-Asp(OMe)-OtBu serves as a masterclass in orthogonal protection.

The true utility of this molecule lies in its three independent protective axes, which can be cleaved without cross-reactivity:

-

N-α-Z (Benzyloxycarbonyl) Group: Protects the primary amine. It is stable to mild acids and bases but cleanly cleaved via catalytic hydrogenolysis (H2, Pd/C) or strong acids (HF, TMSBr).

-

C-α-OtBu (tert-Butyl Ester) Group: Protects the α-carboxyl. It is highly sensitive to acidolysis (e.g., Trifluoroacetic acid in DCM) but completely stable to basic saponification and hydrogenolysis.

-

C-β-OMe (Methyl Ester) Group: Protects the side-chain carboxyl. It is stable to standard acidic deprotection conditions but is easily removed via mild aqueous saponification (LiOH/H2O) or converted to a hydrazide[3][4].

Figure 1: Orthogonal deprotection strategy for Z-Asp(OMe)-OtBu.

Mechanistic Pathway & Synthesis Strategy

Field-proven methodologies dictate a highly specific order of operations to synthesize this molecule. We cannot simply mix protecting groups; we must exploit the subtle steric and electronic differences between the α- and β-carboxyl groups.

Figure 2: Step-by-step synthetic workflow for Z-Asp(OMe)-OtBu.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workup steps to ensure that impurities are systematically eliminated at each stage.

Protocol 1: Regioselective Synthesis of H-Asp(OMe)-OH

Causality: The β-carboxyl group of L-aspartic acid is significantly less sterically hindered than the α-carboxyl, which is shielded by the adjacent protonated amine. By utilizing a strictly controlled temperature (0 °C) and substoichiometric thionyl chloride, we kinetically favor β-esterification[5][6].

-

Initiation: Suspend L-aspartic acid (1.0 eq) in anhydrous methanol (10 volumes) and cool to 0 °C under an inert argon atmosphere.

-

Activation: Add thionyl chloride (1.1 eq) dropwise over 30 minutes. Crucial: Maintain the internal temperature below 5 °C to prevent non-selective α-esterification.

-

Propagation: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Validation & Isolation: Monitor the reaction via TLC (Ninhydrin stain). Once complete, precipitate the product by adding cold diethyl ether. Filter the white solid, wash with ether, and dry under vacuum to yield H-Asp(OMe)-OH hydrochloride[4][5].

Protocol 2: N-α-Protection to yield Z-Asp(OMe)-OH

Causality: Benzyl chloroformate (Z-Cl) reacts rapidly with primary amines. Sodium bicarbonate (NaHCO3) is deployed as a mild base to neutralize the HCl generated during the reaction and to deprotonate the α-carboxyl group, which enhances solubility in the biphasic aqueous-organic system[3][7].

-

Solvation: Dissolve H-Asp(OMe)-OH·HCl (1.0 eq) in a 1:1 mixture of 10% aqueous NaHCO3 and 1,4-dioxane. Cool to 0 °C.

-

Coupling: Add benzyl chloroformate (Z-Cl, 1.1 eq) dropwise over 30 minutes. Stir vigorously at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Purification (Self-Validating Workup): Wash the aqueous layer with ethyl acetate. Why? This removes unreacted Z-Cl and benzyl alcohol byproducts while the product remains in the aqueous layer as a sodium salt.

-

Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the α-carboxyl. Extract the resulting suspension with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield Z-Asp(OMe)-OH (CAS: 3160-47-2)[3][8].

Protocol 3: α-tert-Butylation to yield Z-Asp(OMe)-OtBu

Causality: Isobutylene gas, catalyzed by strong acid (H2SO4), generates a highly reactive tert-butyl carbocation. This carbocation selectively esterifies the free α-carboxyl group. The sub-zero temperature (-20 °C) is critical; it suppresses the acid-catalyzed cleavage of the Z group and prevents transesterification of the β-methyl ester[1].

-

Preparation: Dissolve Z-Asp(OMe)-OH (1.0 eq) in anhydrous dichloromethane (DCM) within a thick-walled pressure flask.

-

Catalysis: Add a catalytic amount of concentrated H2SO4 (0.1 eq) and cool the solution to -20 °C using a dry ice/acetone bath.

-

Esterification: Condense isobutylene gas (~10 eq) into the reaction mixture. Seal the flask tightly and allow the mixture to slowly warm to room temperature, stirring for 48 hours.

-

Quenching: Cool the flask back to -20 °C before carefully opening to vent excess isobutylene.

-

Workup: Dilute with DCM and wash thoroughly with 5% aqueous NaHCO3. Why? This neutralizes the acid catalyst and extracts any unreacted starting material into the aqueous phase.

-

Final Isolation: Dry the organic layer over Na2SO4, evaporate the solvent, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford pure Z-Asp(OMe)-OtBu[1][2].

Quantitative Data & Characterization

To ensure scientific integrity, synthesized batches must be rigorously characterized. Below are the consolidated physicochemical properties and expected spectroscopic data for Z-Asp(OMe)-OtBu.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | N-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester β-methyl ester |

| Common/Catalog Name | Z-(MeO)-Asp-OtBu or Z-Asp(OMe)-OtBu |

| Molecular Formula | C17H23NO6 |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, Methanol; Insoluble in Water |

| Storage Conditions | -20 °C, desiccated, inert atmosphere |

Table 2: Representative Spectroscopic Characterization (NMR & MS)

| Analytical Technique | Expected Signals / Values |

| 1H NMR (CDCl3, 400 MHz) | δ 7.35 (m, 5H, Ar-H), 5.70 (d, 1H, NH), 5.12 (s, 2H, Ph-CH2), 4.55 (m, 1H, Cα-H), 3.68 (s, 3H, OCH3), 2.95 (dd, 1H, Cβ-H), 2.75 (dd, 1H, Cβ-H), 1.45 (s, 9H, tBu) |

| 13C NMR (CDCl3, 100 MHz) | δ 171.5 (C=O, β), 169.8 (C=O, α), 156.0 (C=O, Z), 136.2 (Ar-C), 128.5-128.1 (Ar-C), 82.5 (C-tBu), 67.0 (CH2-Z), 50.5 (Cα), 52.0 (OCH3), 36.5 (Cβ), 28.0 (CH3-tBu) |

| ESI-MS (m/z) | [M+H]+ calculated for C17H24NO6: 338.16; Found: 338.2. [M+Na]+ calculated: 360.14; Found: 360.1 |

References

-

Amino acids And Derivatives | Products Page 296 - Next Peptide. 1

-

Z-Asp(OMe)-OtBu | Next Peptide. 2

-

Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides - Benchchem. 3

-

Z-Asp(OMe)-OH[3160-47-2] - Aapptec Peptides. 8

-

H-Asp(OMe)-OH , 98+% , 2177-62-0 - CookeChem. 5

-

H-Asp(OMe)-OH HCl [16856-13-6] - Aapptec Peptides. 6

-

H-Asp(OMe)-OH·HCl | CAS#:16856-13-6 | Chemsrc. 4

-

Z-Asp(OMe)-OH, 98% | 3160-47-2 - J&K Scientific. 7

Sources

- 1. Amino acids And Derivatives | Products Page 296. | Next Peptide [nextpeptide.com]

- 2. Z-Asp(OMe)-OtBu | Next Peptide [nextpeptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. H-Asp(OMe)-OH·HCl | CAS#:16856-13-6 | Chemsrc [chemsrc.com]

- 5. H-Asp(OMe)-OH , 98+% , 2177-62-0 - CookeChem [cookechem.com]

- 6. peptide.com [peptide.com]

- 7. jk-sci.com [jk-sci.com]

- 8. peptide.com [peptide.com]

Whitepaper: Orthogonal Protection Strategies and Properties of Z-Protected Aspartic Acid Derivatives

Executive Summary

In the landscape of complex peptide synthesis and drug development, aspartic acid presents unique challenges due to the high reactivity of its

As a Senior Application Scientist, I have structured this technical guide to move beyond mere theoretical overviews. We will dissect the physicochemical properties of Z-protected aspartic acid derivatives, explore the mechanistic causality behind orthogonal deprotection, and outline self-validating experimental protocols that ensure absolute confidence in your synthetic workflows.

Physicochemical Properties & Derivative Selection

The selection of the appropriate Z-Asp derivative is dictated by the specific orthogonal cleavage requirements of the synthetic route. The benzyloxycarbonyl (Z) group provides robust protection for the

Below is a consolidated dataset of the most critical Z-protected aspartic acid building blocks used in modern peptide chemistry, grounded in verified supplier data from , , and .

Quantitative Data Summary

| Derivative | CAS Number | Molecular Weight | Melting Point | Specific Rotation | Primary Application |

| Z-Asp-OH | 1152-61-0 | 267.23 g/mol | 117–119 °C | +10.5° (c=1, AcOH) | Starting material for custom esterification; enzymatic peptide synthesis. |

| Z-Asp(OtBu)-OH | 5545-52-8 | 323.35 g/mol | 135–139 °C | +32.0° to +36.0° (c=1, CHCl | Orthogonal solution-phase synthesis (tBu is stable to Z cleavage). |

| Z-Asp(OBzl)-OH | 3479-47-8 | 357.36 g/mol | 115–117 °C | N/A | Global deprotection strategies (Z and Bzl cleaved simultaneously). |

| Z-Asp(OMe)-OH | 3160-47-2 | 281.26 g/mol | N/A | N/A | Synthesis of aspartame precursors and specific medicinal chemistry. |

Mechanistic Causality in Orthogonal Protection

The true power of Z-Asp(OtBu)-OH lies in its absolute orthogonality. A successful synthesis requires that the removal of one protecting group does not compromise the integrity of another.

The Z-group is cleaved via catalytic hydrogenolysis (H

Figure 1: Orthogonal deprotection workflow for Z-Asp(OtBu)-derivatives.

Mitigating Aspartimide Formation: A Mechanistic View

Aspartic acid residues, particularly when adjacent to sterically unhindered amino acids like Glycine or Serine, are highly susceptible to aspartimide (succinimide) formation. This base- or acid-catalyzed side reaction occurs when the deprotonated

Causality of Mitigation: The bulky tert-butyl (-OtBu) group in Z-Asp(OtBu)-OH provides significant steric shielding against this nucleophilic attack compared to the methyl (-OMe) or benzyl (-OBzl) esters. Furthermore, maintaining a slightly acidic environment (e.g., the presence of HOBt) during coupling protonates the backbone nitrogen, drastically reducing its nucleophilicity.

Figure 2: Mechanistic pathway of aspartimide formation and subsequent beta-peptide generation.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a recipe; it must possess built-in validation checkpoints. The following workflows for solution-phase synthesis are designed to self-report their success or failure at critical junctions.

Solution-Phase Peptide Coupling (EDC/HOBt)

Objective: Synthesize Z-Asp(OtBu)-Phe-OMe while preventing

-

Activation: Dissolve Z-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C.

-

Causality: Cooling to 0 °C thermodynamically disfavors the formation of the oxazolone intermediate, which is the primary pathway for racemization. HOBt rapidly converts the transient O-acylisourea into a stable, highly reactive OBt-ester.

-

-

Coupling Agent Addition: Add EDC·HCl (1.1 eq) and stir for 15 minutes.

-

Causality: EDC is selected over DCC because its byproduct, an aliphatic urea, is highly water-soluble. This enables a self-validating aqueous workup without the need for complex column chromatography.

-

-

Amine Addition: Introduce H-Phe-OMe·HCl (1.0 eq) followed by DIPEA (2.2 eq). Stir at room temperature for 12 hours.

-

Causality: DIPEA acts as a non-nucleophilic base to liberate the free amine of Phe-OMe. Its extreme steric hindrance prevents it from competing with the amine for the activated ester.

-

-

Self-Validating Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% KHSO

(aq), saturated NaHCO-

Validation Checkpoint: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted Z-Asp(OtBu)-OH and HOBt. The organic layer is analyzed via TLC (UV-active, Ninhydrin-negative) and LC-MS. The presence of the

peak with no

-

Selective Catalytic Hydrogenolysis

Objective: Selectively cleave the Z-group to yield H-Asp(OtBu)-Phe-OMe for subsequent N-terminal elongation.

-

Solvation: Dissolve the protected dipeptide in HPLC-grade Methanol.

-

Causality: Polar protic solvents stabilize the transition state of the hydrogenolysis reaction and ensure the resulting free amine remains soluble.

-

-

Catalyst Addition: Add 10% Pd/C (10% w/w relative to the peptide) under an inert Argon atmosphere.

-

Causality: Palladium provides the necessary d-orbital interactions to dissociate H

gas into reactive atomic hydrogen on the carbon support surface.

-

-

Reaction Execution: Evacuate the reaction flask and backfill with H

gas via a balloon. Stir vigorously for 2-4 hours.-

Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, overcoming mass transfer limitations inherent in heterogeneous catalysis.

-

-

Self-Validating Monitoring: Spot the reaction mixture on a TLC plate.

-

Validation Checkpoint: The starting material is UV-active and Ninhydrin-negative. The successful product will be UV-inactive (due to the loss of the aromatic benzyl ring of the Z-group) and Ninhydrin-positive (indicating a free primary amine). This dual-stain orthogonal check provides immediate, definitive proof of selective deprotection.

-

-

Filtration: Filter the mixture through a pad of Celite and concentrate in vacuo.

-

Causality: Celite effectively traps the pyrophoric, sub-micron Pd/C particles, ensuring the peptide is free of heavy metal contamination.

-

References

-

ChemBK. N-Carbobenzyloxy-L-aspartic acid (Z-Asp-OH) Chemical Properties and Safety Data. URL:[Link]

The Architects of Assembly: A Technical Guide to the Strategic Roles of Z and OtBu Protecting Groups in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise chemical synthesis of peptides is a foundational pillar of biochemical research and pharmaceutical development. This process is fundamentally enabled by the strategic use of protecting groups, which temporarily mask reactive functional moieties to prevent unwanted side reactions and ensure the correct sequential assembly of amino acids. This technical guide provides an in-depth exploration of two pivotal protecting groups: the classic Benzyloxycarbonyl (Z or Cbz) group and the indispensable tert-Butyl (OtBu or tBu) group. We will dissect their chemical properties, mechanisms of application and cleavage, and their strategic deployment in both solution-phase and solid-phase peptide synthesis (SPPS). By elucidating the causality behind experimental choices and providing field-proven protocols, this guide serves as a comprehensive resource for scientists aiming to master the art and science of peptide synthesis.

The Fundamental Challenge: Orchestrating Reactivity in Peptide Synthesis

The synthesis of a peptide bond involves the formation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. However, amino acids are bifunctional molecules, possessing both a nucleophilic amino group and an electrophilic carboxyl group. Without intervention, their activation leads to uncontrolled polymerization.[1] The core challenge of peptide synthesis is, therefore, to orchestrate the desired coupling reaction while preventing all other potential side reactions, including self-polymerization and reactions involving the functional groups present on amino acid side chains.[2]

This control is achieved through the concept of "protection and deprotection". A protecting group is a chemical moiety that is selectively introduced to mask a reactive functional group.[] An ideal protecting group must meet several criteria:

-

It must be easy to introduce in high yield.

-

It must be stable under the conditions of subsequent reactions (e.g., peptide coupling).

-

It must be readily removable in high yield under conditions that do not damage the newly formed peptide.[4]

The most powerful synthetic strategies employ an orthogonal protection scheme . This principle uses multiple classes of protecting groups that can be removed under distinct and mutually exclusive chemical conditions.[][5] For instance, one group might be removed by acid, while another is removed by base, and a third by catalytic hydrogenation. This allows for the selective deprotection of specific sites on a growing peptide chain, which is crucial for complex syntheses, such as the creation of branched or cyclized peptides.[][5]

The Benzyloxycarbonyl (Z/Cbz) Group: A Foundational Tool in Peptide Chemistry

Introduced by Bergmann and Zervas in 1932, the Benzyloxycarbonyl (Cbz or Z) group was the first widely used Nα-amino protecting group and revolutionized peptide synthesis.[6][7] It remains a highly relevant tool, particularly in solution-phase peptide synthesis (LPPS).[1][6]

Chemical Properties and Stability

The Z-group is a carbamate formed by reacting the amino group of an amino acid with benzyl chloroformate.[8] This transformation effectively suppresses the nucleophilicity of the α-amino group.[6] A key advantage is that Z-protected amino acids are often stable, crystalline solids, which aids in their purification.[9][10]

The Z-group exhibits a robust stability profile. It is stable to:

-

Mildly acidic conditions: It can withstand the conditions used to remove tert-Butoxycarbonyl (Boc) groups.[6]

-

Basic conditions: It is stable to the basic reagents, like piperidine, used for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][11]

This stability profile makes the Z-group orthogonal to both the Boc and Fmoc groups, enabling its use in complex, multi-step synthetic strategies.[6][11]

Introduction and Deprotection Mechanisms

Protection: The Z-group is typically introduced under Schotten-Baumann conditions, where an amino acid reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium hydroxide, to neutralize the HCl byproduct.[7] Maintaining a pH between 8 and 10 is crucial to prevent racemization of the amino acid and decomposition of the Cbz-Cl reagent.[10]

Deprotection (Cleavage): The removal of the Z-group is its defining feature. It can be cleaved under several conditions, with catalytic hydrogenolysis being the most common and mildest method.[7][11]

-

Catalytic Hydrogenolysis: The Z-group is cleaved by reduction with hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).[7][8] This reaction is clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[10]

-

Strong Acids: The Z-group can also be removed by strong acids such as HBr in acetic acid or liquid HF, though these conditions are much harsher and less common today.[12]

Strategic Applications

While less common in modern solid-phase peptide synthesis (SPPS) which predominantly uses Fmoc chemistry, the Z-group is invaluable in:

-

Solution-Phase Peptide Synthesis (LPPS): It is a standard temporary Nα-protecting group in LPPS strategies.[12][13]

-

Fragment Condensation: Used to synthesize fully protected peptide fragments that are later coupled together in a convergent synthesis strategy.

-

Side-Chain Protection: The Z-group, often in a modified, more acid-stable form like 2-chlorobenzyloxycarbonyl (2-Cl-Z), is used for the side-chain protection of lysine (Lys) in Boc-based SPPS.[1]

Experimental Protocol: Z-Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of a Z-group from a protected peptide in solution.

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The amount is typically 10-20% by weight relative to the peptide.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically at atmospheric pressure using a balloon or at a slightly elevated pressure.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed. The reaction is usually complete within 2-16 hours.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

The Tert-Butyl (OtBu/tBu) Group: The Workhorse of Modern SPPS

The tert-butyl (tBu) group is arguably the most important side-chain protecting group in modern peptide chemistry, forming the foundation of the dominant Fmoc/tBu orthogonal strategy for SPPS.[14][15] Unlike the Z-group, which is primarily used for Nα-protection, the tBu group is almost exclusively used for side-chain protection.[]

Chemical Properties and Stability

The tBu group is used to protect various side-chain functionalities by forming ethers with hydroxyl groups (Serine, Threonine, Tyrosine) and esters with carboxyl groups (Aspartic Acid, Glutamic Acid).[15]

Its utility stems from its unique stability profile:

-

Base Stability: The tBu group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for the iterative removal of the Nα-Fmoc group during SPPS.[14][15]

-

Acid Lability: It is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA).[5][15]

This combination of base stability and acid lability makes it perfectly orthogonal to the Fmoc group, allowing for the stepwise elongation of a peptide chain on a solid support without premature loss of side-chain protection.[5]

Deprotection Mechanism and Side Reaction Management

Acidolysis: The cleavage of the tBu group proceeds via an acid-catalyzed mechanism. TFA protonates the ether or ester oxygen, leading to the departure of the functional group and the formation of a stable tert-butyl cation.[5]

This tert-butyl cation is a highly reactive electrophile and, if not managed, can cause significant side reactions, particularly the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5] To prevent these undesired modifications, scavengers are included in the TFA "cleavage cocktail".[14] Scavengers are nucleophilic species that react with and neutralize the tert-butyl cations. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[15]

Aspartimide Formation: A notable side reaction, particularly with Asp(OtBu)-containing sequences, is the formation of a cyclic aspartimide intermediate.[15] This can occur during the basic Fmoc-deprotection step and is more prevalent in Asp-Gly or Asp-Ser sequences. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides.[15][16] While tBu is prone to this, alternative, bulkier tBu-based protecting groups have been developed to minimize this side reaction.[17]

Experimental Protocol: Global Deprotection and Cleavage in Fmoc-SPPS

This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (including tBu) are removed simultaneously.

-

Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) to remove any residual DMF and to swell the resin.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[14] The specific composition depends on the amino acids present in the peptide sequence.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate, which contains the deprotected peptide. Add the filtrate dropwise to a large volume of cold diethyl ether with stirring to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum. The crude product is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Analysis: Z vs. OtBu Protecting Groups

The choice between Z and OtBu, or how they are used in concert, is dictated by the overall synthetic strategy. Their distinct properties make them suitable for different roles.

| Feature | Benzyloxycarbonyl (Z/Cbz) Group | Tert-Butyl (OtBu/tBu) Group |

| Primary Role | Nα-amino protection[9] | Side-chain protection (carboxyl, hydroxyl)[15] |

| Common Synthesis Phase | Solution-Phase (LPPS)[1] | Solid-Phase (SPPS), specifically Fmoc/tBu strategy[14] |

| Protection Chemistry | Forms a carbamate with amines[6] | Forms an ester with carboxyls; an ether with hydroxyls[15] |

| Cleavage Condition | Catalytic Hydrogenolysis (H₂/Pd-C)[8] | Strong Acid (e.g., Trifluoroacetic Acid - TFA)[15] |

| Stability | Stable to mild acid and base[11] | Stable to base; labile to strong acid[14] |

| Orthogonality | Orthogonal to Boc and Fmoc groups[6] | Orthogonal to the Fmoc group[5] |

| Key Advantages | Crystalline derivatives, mild deprotection[9] | High acid lability, perfect for Fmoc/tBu SPPS[15] |

| Key Disadvantages | Catalyst can be poisoned by sulfur[6] | Generates reactive cations; risk of aspartimide[5][15] |

Conclusion: Indispensable Tools in the Peptide Chemist's Arsenal

The Benzyloxycarbonyl (Z) and tert-Butyl (OtBu) protecting groups represent two generations of chemical innovation that have made the synthesis of complex peptides possible. The Z-group, a classic and foundational tool, offers a robust and mild deprotection pathway via hydrogenolysis that remains highly valuable in solution-phase synthesis and fragment condensation strategies.[6] The OtBu group is the cornerstone of modern solid-phase peptide synthesis, providing the essential acid-lability that makes the elegant and efficient Fmoc/tBu orthogonal strategy feasible.[15]

For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of how to strategically apply and remove these protecting groups is not merely a technical skill but a prerequisite for success. Mastering their use—from selecting the appropriate cleavage cocktail to mitigate side reactions with OtBu, to leveraging the orthogonality of Z in a complex synthetic route—is essential for the high-fidelity construction of peptides that drive discovery and therapeutic innovation.

References

- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).

- Vertex AI Search. Cbz Definition - Organic Chemistry Key Term - Fiveable.

- Bachem. (2021, March 18). Z - Benzyloxycarbonyl.

- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.

- Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Vertex AI Search. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- Vertex AI Search.

- Bachem. Introduction to Peptide Synthesis Methods.

- Vertex AI Search. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- Benchchem. The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.

- National Institutes of Health (NIH). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

- Benchchem. Stability of the tert-Butyl (tBu)

- The Journal of Organic Chemistry. (2022, July 11).

- Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- Biotage. (2023, January 31).

- Benchchem. A Comparative Guide to Z-Thr(OtBu)

- National Institutes of Health (NIH). (2020, May 29). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group.

- ResearchGate.

- ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF.

- Thermo Fisher Scientific - ES. Peptide Design: Principles & Methods.

- National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

- RSC Publishing. (2023, April 15). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides.

- Organic Chemistry. (2019, October 2). Cbz-Protected Amino Groups.

- PubMed. (2015, June 15).

- ACS Publications. Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

Sources

- 1. peptide.com [peptide.com]

- 2. biotage.com [biotage.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. fiveable.me [fiveable.me]

- 12. bachem.com [bachem.com]

- 13. bachem.com [bachem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Z) Group in Amino Acid Chemistry

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of complex peptide chains. Among the arsenal of protective moieties, the Benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a foundational and enduring tool, particularly in solution-phase synthesis.[1][2] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, detailing its chemical properties, application methodologies, and its strategic place in modern peptide chemistry. This innovation was the first reliable method for the stepwise synthesis of peptides, revolutionizing the field and paving the way for the development of novel therapeutics and a deeper understanding of biological processes.[2][3]

The Chemical Foundation of the Cbz Protecting Group

The benzyloxycarbonyl group is a carbamate that protects the N-terminus of an amino acid.[1] This protection effectively suppresses the nucleophilicity of the amino group, preventing its participation in undesired coupling reactions.[1] One of the key advantages of the Cbz group is the increased crystallinity it often imparts to the protected amino acid, which aids in purification.[1][] Except for Cbz-Leucine, which is an oil, most Cbz-amino acid derivatives can be crystallized.[]

Stability Profile: A Pillar of Orthogonality

The Cbz group exhibits remarkable stability under a variety of conditions, making it a robust choice for multi-step syntheses.[1][5] It is generally stable to:

-

Basic conditions: It can withstand the basic conditions often used for the deprotection of other groups, such as the Fmoc group.[1]

-

Mild acidic conditions: While susceptible to strong acids, it remains stable under the milder acidic conditions used for the removal of Boc groups.[1]

This stability profile allows for its orthogonal application with other common protecting groups like Fmoc and Boc, enabling selective deprotection strategies in complex synthetic routes.[1][6]

Introduction of the Cbz Group: The Protection Step

The introduction of the Cbz group onto the N-terminus of an amino acid is typically achieved through the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[7][8] This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate.[9][10] A base, such as sodium bicarbonate or sodium hydroxide, is required to neutralize the hydrochloric acid generated during the reaction.[7][10] It is crucial to control the pH, typically between 8 and 10, as a pH that is too low can cause decomposition of Cbz-Cl, while a pH that is too high may lead to racemization of the amino acid.[11]

Mechanism of Cbz Protection

The mechanism involves the nucleophilic amine attacking the highly reactive chloroformate.[9] The chloride ion then acts as a leaving group, and the liberated HCl is neutralized by the base present in the reaction mixture.[9]

Experimental Protocol: N-α-Benzyloxycarbonyl Protection of an Amino Acid

The following is a generalized procedure for the Cbz protection of an amino acid.

Materials:

-

Amino Acid

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Benzyl Chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid and sodium bicarbonate in a mixture of THF (or dioxane) and water.[7][12]

-

Cooling: Cool the solution to 0°C in an ice bath.[7]

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate to the cooled solution while stirring vigorously.[7][13]

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, typically for several hours to overnight.[7]

-

Aqueous Workup:

-

Purification: Concentrate the solution under reduced pressure and purify the resulting residue by silica gel chromatography or recrystallization to obtain the Cbz-protected amino acid.[7][8] A reported yield for this type of reaction is approximately 90%.[8]

Removal of the Cbz Group: The Deprotection Step

A key advantage of the Cbz group is its susceptibility to removal under relatively mild conditions, most notably through catalytic hydrogenolysis.[7]

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection.[7] The reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[7][8] The mechanism proceeds via the cleavage of the benzylic C-O bond, which releases an unstable carbamic acid intermediate.[7] This intermediate then spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7]

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor such as ammonium formate, formic acid, or triethylsilane in the presence of a palladium catalyst.[7][8][14] This method can be more convenient for standard laboratory setups as it avoids the need for a hydrogen gas cylinder.[15]

Acidic Cleavage

The Cbz group can also be cleaved under harsh acidic conditions, for instance, using a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7][11] This method is less common due to its harshness but can be useful when catalytic hydrogenolysis is not feasible, for example, in the presence of sulfur-containing amino acids like cysteine and methionine, which can poison the palladium catalyst.[1]

A milder acidic deprotection method using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) at room temperature has also been reported.[16][17] This method offers good functional group tolerance and avoids the use of hazardous reagents.[16][17]

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

The following is a generalized procedure for the deprotection of a Cbz-protected amine.

Materials:

-

Cbz-protected amine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® or membrane filter

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine (e.g., 20.7 mg, 15.0 µmol) in methanol (2 mL) in a reaction flask.[8]

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Catalyst Addition: Carefully add 5% or 10% Pd/C (e.g., 6.4 mg) to the solution.[8]

-

Hydrogenation: Introduce hydrogen gas to the flask (e.g., under atmospheric pressure) and stir the mixture at room temperature or elevated temperature (e.g., 60°C) for the required time (e.g., 40 hours, though often much shorter).[8]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[14]

-

Filtration: Filter the catalyst through a pad of celite.[8]

-

Isolation: Concentrate the filtrate in vacuo to yield the deprotected amine.[8]

Strategic Applications in Peptide Synthesis and Drug Development

The Cbz group's robustness and orthogonal nature make it a valuable tool in various synthetic strategies.

Solution-Phase Peptide Synthesis

The Cbz group has been a mainstay in solution-phase peptide synthesis for decades.[18] Its ability to impart crystallinity facilitates the purification of peptide fragments at intermediate stages.

Orthogonal Protection Schemes

In complex syntheses, the Cbz group can be used in conjunction with other protecting groups like Boc and Fmoc. For instance, a Cbz-protected amino acid can be coupled to a peptide chain where other amino acids are protected with Boc or Fmoc groups. The selective removal of these other groups allows for further chain elongation or side-chain modification without affecting the Cbz-protected amine.[1]

Synthesis of Cyclic Peptides

The selective removal of the Cbz group allows for on-resin cyclization strategies. A linear peptide can be synthesized on a solid support with a Cbz-protected amine at one end and an activated ester at the other. Deprotection of the Cbz group allows the newly freed amine to react with the activated ester, forming a cyclic peptide.

Comparative Analysis with Other Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂/Pd, HBr/AcOH, Na/NH₃ | Easy to introduce, imparts crystallinity, orthogonal to Fmoc and Boc.[1][] | Incompatible with sulfur-containing amino acids, requires handling of flammable catalysts.[1] |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Mild acid (e.g., TFA) | Easily removed with acid, suitable for SPPS.[19] | Not orthogonal to acid-labile side-chain protecting groups. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) | Orthogonal to acid-labile protecting groups, ideal for SPPS.[19] | The fluorenyl group can be bulky. |

Conclusion

The benzyloxycarbonyl protecting group, despite being one of the oldest in the peptide chemist's toolkit, remains a highly relevant and valuable tool.[1][] Its robustness, ease of introduction and cleavage, and orthogonality with other common protecting groups ensure its continued use in both academic research and industrial drug development.[1] A thorough understanding of its chemistry and practical application is essential for any scientist involved in the synthesis of peptides and other complex organic molecules.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (URL: [Link])

-

Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

-

Cbz Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])

-

Benzyl chloroformate - Grokipedia. (URL: [Link])

-

Benzyl chloroformate - Wikipedia. (URL: [Link])

-

Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (URL: [Link])

-

Benzyl Chloroformate - Common Organic Chemistry. (URL: [Link])

-

What is Solid-phase Peptide Synthesis? - Powder Systems. (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

-

Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (URL: [Link])

-

Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. (URL: [Link])

-

What is solid phase peptide synthesis? - Biotage. (URL: [Link])

-

Protecting Groups in Solid-Phase Organic Synthesis - American Chemical Society. (URL: [Link])

-

N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE - Organic Syntheses Procedure. (URL: [Link])

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (URL: [Link])

-

Amino Acid-Protecting Groups - SciSpace. (URL: [Link])

-

Schotten Baumann Reaction - BYJU'S. (URL: [Link])

-

Chemistry Schotten Baumann Reaction - SATHEE. (URL: [Link])

-

Synthesis and characterization of novel α-monomers of peptide nucleic acid - Redalyc. (URL: [Link])

-

Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (URL: [Link])

-

Benzyloxycarbonyl Amino Acids Research Articles - Page 1 - R Discovery. (URL: [Link])

-

Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. (URL: [Link])

-

A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar. (URL: [Link])

-

Schotten–Baumann reaction - Wikipedia. (URL: [Link])

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO. (URL: [Link])

- 6 Synthesis of N-Alkyl Amino Acids. (URL: )

-

Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed. (URL: [Link])

-

Bergmann-Zervas Carbobenzoxy Method. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. byjus.com [byjus.com]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Benzyl Chloroformate [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. peptide.com [peptide.com]

- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Mastering tert-Butyl (OtBu) Ester Protection: A Strategic Guide for High-Fidelity Synthesis

Executive Summary

In the architecture of complex organic synthesis and drug development, the tert-butyl (OtBu) ester serves as a critical tactical element.[1] Unlike methyl or ethyl esters, which are primarily electronic modulators, the OtBu group is a steric fortress. It offers unique resistance to nucleophilic attack and basic hydrolysis, making it the protection of choice for aspartic and glutamic acid side chains in Fmoc Solid Phase Peptide Synthesis (SPPS) and multi-step API (Active Pharmaceutical Ingredient) generation.

This guide moves beyond textbook definitions to provide a field-tested framework for installing, maintaining, and removing OtBu esters with high fidelity. We focus on the causality of failure modes—specifically the mismanagement of carbocations during deprotection—and provide self-validating protocols to ensure yield and purity.

Part 1: Mechanistic Foundations

The utility of the OtBu ester is derived from the steric bulk of the tert-butyl group and the stability of the tert-butyl carbocation .[1]

Stability Profile (The "Why")

The three methyl groups create a steric shield around the carbonyl carbon, rendering the ester virtually immune to saponification (base hydrolysis) under standard conditions (e.g., LiOH, NaOH). This allows for the selective hydrolysis of methyl/ethyl esters or the removal of Fmoc groups in the presence of OtBu.

The Deprotection Mechanism (The "How")

Cleavage is driven by acid catalysis, typically using Trifluoroacetic Acid (TFA). Unlike primary esters which cleave via A_AC2 mechanisms (acyl-oxygen cleavage), OtBu esters cleave via an A_AL1 mechanism (alkyl-oxygen cleavage) .

-

Protonation: The carbonyl oxygen is protonated.

-

Elimination: The bond between the tert-butyl oxygen and the tert-butyl carbon breaks, releasing the free carboxylic acid and a tert-butyl carbocation (

). -

Fate of the Cation: The

undergoes E1 elimination to form isobutylene (gas) or is trapped by a nucleophile (scavenger).

Visualization: Acid-Catalyzed E1 Elimination

The following diagram illustrates the mechanistic flow and the critical "Fork in the Road" where the cation must be managed.

Figure 1: Mechanistic pathway of OtBu deprotection showing the critical divergence of the reactive carbocation.

Part 2: Installation Strategies

Selecting the right installation method is a balance between substrate sensitivity and cost. We compare three field-proven methodologies.

Method A: Boc Anhydride / DMAP (The "Green" Standard)

This method is preferred for high-value intermediates. It avoids strong mineral acids and uses Boc2O (Di-tert-butyl dicarbonate) as the source of the tert-butyl group.[1][2][3]

-

Mechanism: DMAP catalyzes the formation of a reactive mixed anhydride intermediate, which then undergoes nucleophilic attack by t-BuOH (generated in situ) or decarboxylative esterification.

-

Key Advantage: Mild conditions; compatible with Fmoc and Cbz groups.

Method B: tert-Butyl Trichloroacetimidate (The Neutral Option)

Developed by Armstrong et al., this method is ideal for acid-sensitive substrates.

-

Mechanism: Thermal or mild Lewis acid (

) catalyzed transfer of the tert-butyl group. -

Key Advantage: No water produced; neutral conditions.

Method C: Isobutylene / Acid (Industrial Legacy)

The classical method using sulfuric acid and isobutylene gas in a pressure vessel.

-

Key Advantage: Cheapest for bulk commodity chemicals.

-

Disadvantage: Harsh conditions; typically incompatible with complex protecting group schemes.

Comparative Analysis

| Feature | Method A: Boc2O / DMAP | Method B: Trichloroacetimidate | Method C: Isobutylene / H2SO4 |

| Reagent Cost | High | Moderate | Low |

| Acid Sensitivity | Compatible (Mild) | Excellent (Neutral) | Poor (Strong Acid) |

| Byproducts | CO2, t-BuOH | Trichloroacetamide | None (Atom efficient) |

| Scalability | Gram to Kilo | Gram scale | Multi-Kilo / Ton |

| Primary Use | Drug Discovery / Peptides | Complex Natural Products | Simple Amino Acids |

Part 3: Deprotection & Cation Management

The most common failure in OtBu chemistry is not the cleavage itself, but the re-alkylation of the substrate by the liberated

The Scavenger Imperative

In pure TFA, the equilibrium between isobutylene and the

The Solution: You must introduce a "sacrificial nucleophile" (scavenger) that reacts faster with the cation than your peptide/drug does.

Protocol: Optimized "Cocktail K" for Peptide Cleavage

This protocol is the gold standard for peptides containing sensitive residues (Cys, Met, Trp).

Reagents:

-

Phenol - Protects Tyr

-

Water - Hydrolyzes esters, quenches very reactive species

-

Thioanisole - Accelerates removal of Pbf/Pmc, protects Met

-

EDT (1,2-Ethanedithiol) or DODT - Critical for Trp/Cys protection

Step-by-Step:

-

Preparation: In a fume hood, prepare a mixture of TFA/Phenol/Water/Thioanisole/EDT in a ratio of 82.5 : 5 : 5 : 5 : 2.5 (v/v).

-

Cooling: Pre-chill the cocktail to 0°C (reduces kinetic energy of side reactions).

-

Addition: Add 10 mL of cocktail per 1 gram of resin/substrate.

-

Reaction: Allow to warm to Room Temperature. Agitate gently for 2–3 hours.

-

Note: Do not use magnetic stir bars with resin (grinding effect); use an orbital shaker.

-

-

Precipitation: Filter resin. Drop the filtrate into 10x volume of cold Diethyl Ether (-20°C).

-

Isolation: Centrifuge the precipitate. Wash 3x with cold ether to remove scavengers.

Visualization: Scavenger Selection Logic

Use this decision tree to select the correct cleavage cocktail based on your molecule's composition.

Figure 2: Decision matrix for selecting TFA cleavage cocktails to prevent cation-mediated alkylation.

Part 4: Orthogonality & Strategic Application

The power of OtBu lies in its orthogonality.[6] It allows for the manipulation of other functional groups without disturbing the ester.[1]

Base Stability (Fmoc Chemistry)

OtBu esters are completely stable to 20% Piperidine in DMF (Fmoc removal conditions). This allows the construction of peptide chains on the N-terminus while side-chain carboxyls (Asp, Glu) remain protected.[6]

Hydrogenolysis Compatibility (Benzyl vs. tert-Butyl)

-

Benzyl (Bn) Esters: Removed by

. Stable to TFA. -

tert-Butyl (OtBu) Esters: Stable to

.[6] Removed by TFA.[5]

Strategic Example: If you need to selectively deprotect a C-terminal ester to couple it to an amine, but want to keep a side-chain Asp protected:

-

Protect C-terminus as Benzyl ester .

-

Protect Asp side-chain as OtBu ester .[1]

-

Perform Hydrogenolysis (

).-

Result: C-terminus is free (COOH); Asp side-chain remains protected (COOtBu).

-

Part 5: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Incomplete Deprotection | Steric hindrance or insufficient acid strength. | Switch from TFA/DCM (1:[4]1) to neat TFA . Extend time. Ensure substrate is fully dissolved. |

| +56 Da Adducts (Mass Spec) | tert-Butylation of nucleophiles (Trp, Tyr, Met). | Scavenger failure. Increase TIS or switch to Thioanisole/EDT. Keep reaction cold (0°C) initially. |

| +96 Da Adducts | Trifluoroacetylation of nucleophiles. | Insufficient Water. Ensure at least 2.5% water in the cocktail to hydrolyze reactive TFA-esters. |

| Loss of Fmoc during Installation | DMAP is too basic (if using Method A). | Reduce DMAP to catalytic amounts (0.1 eq). Keep reaction neutral. |

References

-

Armstrong, A.; Brackenridge, I.; Jackson, R. F. W.; Kirk, J. M. "A new method for the preparation of tertiary butyl ethers and esters."[7][8] Tetrahedron Letters, 1988 , 29(20), 2483–2486.[7][8]

-

Takeda, K. et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." Synthesis, 1994 , 1063–1066.

-

Lundt, B. F. et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978 , 12(5), 258–268.

-

Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009 , 109(6), 2455–2504.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. semanticscholar.org [semanticscholar.org]

Technical Guide: Strategic Utilization of Z-Asp(OMe)-OtBu in Complex Organic Synthesis

[1]

Executive Summary

Z-Asp(OMe)-OtBu (

This guide details the structural logic, synthetic applications, and validated protocols for utilizing Z-Asp(OMe)-OtBu, with a specific focus on mitigating aspartimide formation—the primary failure mode in aspartic acid chemistry.

Part 1: Molecular Architecture & Orthogonality[1]

The utility of Z-Asp(OMe)-OtBu lies in its ability to withstand three distinct deprotection conditions, allowing for highly flexible synthetic route planning.[1]

Structural Definition

-

N-Terminus: Protected by Benzyloxycarbonyl (Z or Cbz) .[1]

- -Carboxyl: Protected by tert-Butyl ester (OtBu) .[1][5]

- -Carboxyl (Side Chain): Protected by Methyl ester (OMe) .[1][7]

Orthogonality Matrix

The following table summarizes the reagent compatibility, defining the "safe" and "active" conditions for each group.

| Protecting Group | Reagent: 50% TFA (Acid) | Reagent: | Reagent: 1M LiOH (Base) |

| Z (Amine) | Stable | CLEAVED | Stable |

| OtBu ( | CLEAVED | Stable | Stable (Slow hydrolysis) |

| OMe ( | Stable | Stable | CLEAVED |

Part 2: Synthetic Applications

Solution-Phase Peptide Synthesis (The "Backbone" Strategy)

Z-Asp(OMe)-OtBu is the reagent of choice when synthesizing peptides requiring C-terminal modification or segment condensation where Fmoc instability is a concern.[1]

-

C-Terminal Extension: Treatment with TFA removes the

-OtBu group selectively, yielding Z-Asp(OMe)-OH .[1] This free acid can be activated (EDC/HOBt) and coupled to an amine component ( -

N-Terminal Extension: Treatment with

/Pd-C removes the Z group selectively, yielding H-Asp(OMe)-OtBu .[1] This amine can be coupled to an activated carboxylic acid (

Synthesis of Asp-Derived Heterocycles

The

Aspartimide Management in Non-Fmoc Routes

In Fmoc solid-phase synthesis, the base (piperidine) often attacks the

Part 3: Experimental Protocols

Protocol A: Selective Removal of -OtBu (Acidolysis)

Objective: Expose the

-

Dissolution: Dissolve 1.0 mmol of Z-Asp(OMe)-OtBu in 5 mL of Dichloromethane (DCM).

-

Acid Addition: Add 5 mL of Trifluoroacetic acid (TFA) containing 2.5% water (scavenger).

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:8:2).

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

mL) to remove residual TFA. -

Result: Z-Asp(OMe)-OH (usually an oil or foam).[1]

Protocol B: Selective Removal of Z (Hydrogenolysis)

Objective: Expose the

-

Solvent: Dissolve 1.0 mmol of Z-Asp(OMe)-OtBu in 10 mL of Methanol (MeOH).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[7]

-

Hydrogenation: Sparge with

gas (balloon pressure) for 2–4 hours. -

Filtration: Filter through a celite pad to remove the catalyst. Caution: Pd/C is pyrophoric.[1]

-

Result: H-Asp(OMe)-OtBu.[1]

Protocol C: Selective Hydrolysis of -OMe (Saponification)

Critical Warning: Base treatment of Asp esters risks Aspartimide formation and Racemization .[1] Use controlled conditions.

-

Dissolution: Dissolve 1.0 mmol of Z-Asp(OMe)-OtBu in 4 mL THF.

-

Cooling: Cool the solution to 0°C.

-

Base Addition: Add 1.1 mmol of LiOH (dissolved in 1 mL

) dropwise. -

Monitoring: Stir at 0°C. Monitor strictly by HPLC to detect the onset of aspartimide (M-18 peak).

-

Quench: Acidify immediately with 1M HCl to pH 3 upon consumption of starting material.

-

Extraction: Extract with Ethyl Acetate.

Part 4: Troubleshooting - The Aspartimide Trap

The most significant risk when using Z-Asp(OMe)-OtBu is the base-catalyzed cyclization of the side chain.[1] The methyl ester is a good leaving group, and the backbone nitrogen (even when Z-protected) can attack the

Mechanism of Aspartimide Formation

The diagram below illustrates the pathway.[2][8][9] If base is present, the amide nitrogen deprotonates and attacks the side chain ester (OMe), ejecting methanol and forming the 5-membered succinimide ring.

Caption: Base-catalyzed cyclization pathway converting the linear Asp ester into the undesired Aspartimide byproduct.

Prevention Strategy[1][5][6][8][9][10]

-

Avoid Strong Bases: Do not use piperidine or DBU.[1] Use morpholine if base is absolutely necessary, but preferably use acid/hydrogenolysis deprotection cycles.

-

Temperature Control: Perform saponification at 0°C or lower.

-

Steric Bulk: If aspartimide persists, switch from the Methyl ester (OMe) to the bulkier tert-Butyl ester (OtBu) on the side chain (using Z-Asp(OtBu)-OMe), though this inverts the orthogonality scheme.

References

-

BenchChem. (2025).[1][2][7] A Head-to-Head Comparison: Z-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis. BenchChem Technical Guides. Link

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[1] (Classic reference for Z-chemistry protocols).

-

Mergler, M., et al. (2003). Aspartimide formation in peptide synthesis: A review. Journal of Peptide Science. Link

-

TargetMol. (2024). Z-Asp(OtBu)-OH Product Information and Handling. TargetMol. Link

-

Sigma-Aldrich. (2024).[1] Z-Asp(OtBu)-OH Safety and Technical Data. Merck KGaA.[1] Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptidechemistry.org [peptidechemistry.org]

Methodological & Application

Application Note: Advanced Coupling Strategies for Benzyloxycarbonyl (Z/Cbz)-Protected Amino Acids

Introduction & Mechanistic Grounding

The benzyloxycarbonyl (Z or Cbz) group remains a foundational

Crucially, the Z-group is a urethane-type protecting group . Unlike standard

Despite this inherent stability, the choice of carboxyl activation method dictates the overall yield, byproduct profile, and scalability of the synthesis[2].

Comparative Analysis of Coupling Modalities

To optimize the coupling of Z-protected amino acids, researchers must balance reactivity with byproduct management. The table below summarizes the quantitative and qualitative metrics of the most effective coupling strategies.

| Coupling Method | Reagents | Racemization Risk | Typical Yields | Key Byproducts | Scalability & Workup |

| Mixed Anhydride | IBCF, NMM | Very Low (<1%) | 85–95% | CO₂, Isobutanol | Excellent; Simple aqueous wash |

| Active Ester | EDC·HCl, HOBt | Very Low (<1%) | 80–98% | Water-soluble urea | High; Ideal for solution-phase |

| Uronium Salts | HATU, DIPEA | Low (if base controlled) | >95% | Pyrrolidine derivative | Moderate; Chromatography often needed |

Strategic Workflow for Z-Amino Acid Coupling

Decision matrix and chemical workflow for selecting and executing Z-protected amino acid coupling.

Validated Experimental Protocols

Protocol A: The Mixed Anhydride Method (Isobutyl Chloroformate)

Mechanistic Causality: This method relies on forming a mixed carboxylic-carbonic anhydride. N-methylmorpholine (NMM) is strictly selected over triethylamine (TEA) because TEA's higher basicity can promote the formation of symmetrical anhydrides and induce trace racemization[3]. Furthermore, the activation step must be maintained between -15°C and -5°C; elevated temperatures cause the mixed anhydride to disproportionate, leading to unwanted urethane byproducts and reduced yields[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the Z-protected amino acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -15°C under an inert atmosphere (N₂ or Argon).

-

Base Addition: Add 1.05 eq of NMM and stir for 2 minutes.

-

Activation: Dropwise add 1.0 eq of isobutyl chloroformate (IBCF).

-

Self-Validation Check: The immediate formation of a white NMM·HCl precipitate visually confirms successful anhydride generation.

-

-

Maturation: Stir at -15°C for exactly 15–20 minutes. Do not exceed this time to prevent disproportionation.

-

Coupling: Add 1.1 eq of the amine nucleophile (pre-cooled to 0°C). If the amine is an HCl salt, pre-neutralize it in a separate flask with 1.1 eq of NMM before addition.

-

Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Workup: Wash the organic layer sequentially with 5% KHSO₄ (aq), water, 5% NaHCO₃ (aq), and brine. The isobutanol and CO₂ byproducts are easily removed during this phase, yielding high-purity peptide[3].

Protocol B: Carbodiimide Activation with HOBt (EDC·HCl / HOBt)

Mechanistic Causality: EDC activates the carboxyl group to form an O-acylisourea. Without additives, this highly reactive intermediate can undergo a detrimental O-to-N acyl shift to form an unreactive N-acylurea[2]. The addition of 1-hydroxybenzotriazole (HOBt) rapidly intercepts the O-acylisourea to form an OBt active ester. This active ester is highly reactive toward amines but completely stable against the N-acyl shift, ensuring near-quantitative yields[2]. EDC is chosen over DCC because both EDC and its urea byproduct are highly water-soluble, allowing for a completely liquid-liquid extraction-based purification[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of Z-protected amino acid and 1.2 eq of HOBt in DCM or DMF (0.1 M concentration)[4].

-

Cooling: Cool the mixture to 0°C to control the initial exothermic activation.

-

Activation: Add 1.2 eq of EDC·HCl. Stir for 15 minutes at 0°C.

-

Self-Validation Check: TLC or LC-MS should indicate the complete consumption of the starting Z-amino acid and the formation of the OBt active ester intermediate[4].

-

-

Coupling: Add 1.0 eq of the amine nucleophile followed by 1.2 eq of

-diisopropylethylamine (DIPEA) to ensure the amine is present as a free base[5]. -

Propagation: Stir the mixture, allowing it to naturally warm to room temperature overnight[5].

-

Workup: Dilute the reaction with additional DCM or Ethyl Acetate. Wash sequentially with 1 M HCl (to remove unreacted amine and EDC byproducts), 5% NaHCO₃ (to remove HOBt and unreacted acid), and brine[5]. Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

References

-

Chen, F. M. F., et al. "Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization." ResearchGate. 3

-

El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, ACS Publications, 2011.

-

"1 Protection Reactions." Wiley-VCH. 1

-

"Mechanism of Cbz deprotection and Fmoc deprotection (Continuous flow liquid phase synthesis)." SSRN. 4

-

"Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility." The Royal Society of Chemistry. 5

Sources

Z-(MeO)-Asp-OtBu for solution-phase peptide synthesis.

Application Note: Z-(MeO)-Asp-OtBu in Advanced Solution-Phase Peptide Synthesis Subtitle: Orthogonal Deprotection Strategies and Scalable Coupling Protocols

Introduction & Mechanistic Rationale

Solution-phase peptide synthesis (SPPS) remains the gold standard for the large-scale, cost-effective production of short-to-medium peptides, peptidomimetics, and pharmaceutical intermediates (such as aspartame precursors)[1]. A critical requirement for successful SPPS is the deployment of highly versatile, orthogonally protected amino acid building blocks[2].

Z-(MeO)-Asp-OtBu, standardly denoted in peptide nomenclature as Z-Asp(OMe)-OtBu (N-α-benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester β-methyl ester), is a premier building block for incorporating aspartic acid residues[1]. It features three distinct protecting groups that can be removed under mutually exclusive (orthogonal) conditions[2]:

-

Z (Benzyloxycarbonyl) group : Protects the α-amino group. Cleaved via catalytic hydrogenolysis (H2, Pd/C) without affecting ester linkages.

-

OtBu (tert-Butyl ester) : Protects the α-carboxyl group. Cleaved via strong acids (e.g., Trifluoroacetic acid, TFA)[2].

-

OMe (Methyl ester) : Protects the β-carboxyl side chain. Cleaved via mild basic hydrolysis (saponification)[1].

This tri-orthogonal system allows chemists to selectively unmask specific reactive sites, enabling the synthesis of linear peptides, branched architectures, and head-to-tail cyclic peptides without the risk of unwanted polymerization or side reactions[3].

Physicochemical Specifications

To ensure reproducibility in SPPS, starting materials must meet stringent purity criteria.

Table 1: Physicochemical Properties of Z-Asp(OMe)-OtBu

| Property | Specification / Value |

| Chemical Name | N-Cbz-L-aspartic acid α-tert-butyl ester β-methyl ester |

| CAS Number | 3160-47-2[1][4] |

| Molecular Formula | C17H23NO6 |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC/TLC) | ≥ 98.0%[4] |

| Reaction Suitability | Solution-phase peptide synthesis[1] |

Orthogonal Deprotection Pathways

Understanding the causality of deprotection is vital for experimental design. The choice of reagent dictates which functional group is liberated, transforming Z-Asp(OMe)-OtBu into three different reactive intermediates.

-

Pathway A (N-Terminal Elongation) : Hydrogenation removes the Z-group, yielding H-Asp(OMe)-OtBu. The non-acidic nature of this cleavage preserves the highly acid-sensitive OtBu group.

-

Pathway B (C-Terminal Elongation) : TFA treatment removes the OtBu group, yielding Z-Asp(OMe)-OH[1]. The Z and OMe groups are completely stable to TFA.

-

Pathway C (Side-Chain Modification) : Mild LiOH treatment selectively saponifies the primary methyl ester over the sterically hindered tertiary butyl ester, yielding Z-Asp-OtBu.

Figure 1: Tri-orthogonal deprotection logic of Z-Asp(OMe)-OtBu yielding distinct intermediates.

Experimental Protocols: Self-Validating Workflows

The following protocols provide step-by-step instructions for the selective deprotection and subsequent coupling of Z-Asp(OMe)-OtBu in solution phase.

Protocol A: Selective Cleavage of the α-tert-Butyl Ester (Preparation of Z-Asp(OMe)-OH)

Objective : Generate a free α-carboxylic acid for coupling to an incoming amine (e.g., synthesis of aspartame precursor Z-Asp-Phe-OMe)[1]. Causality : TFA selectively cleaves the tert-butyl ester via an SN1 mechanism, generating a stable tert-butyl cation while leaving the Z-carbamate and methyl ester intact[2]. Triisopropylsilane (TIPS) is added as a cation scavenger to prevent the tert-butyl cation from alkylating the sensitive amino acid side chains.

Materials :

-

Z-Asp(OMe)-OtBu (1.0 eq, 10 mmol, 3.37 g)

-

Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)

-

Triisopropylsilane (TIPS) (0.1 eq)

Step-by-Step Procedure :

-

Dissolution : Dissolve 3.37 g of Z-Asp(OMe)-OtBu in 15 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Acidification : Cool the flask to 0 °C in an ice bath. Slowly add 15 mL of TFA, followed by 0.15 mL of TIPS.

-

Reaction : Remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Validation Check : Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (high Rf) must disappear, replaced by a baseline spot (carboxylic acid).

-

Concentration : Evaporate the TFA/DCM under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

-

Precipitation : Triturate the resulting oil with cold diethyl ether to precipitate Z-Asp(OMe)-OH as a white solid. Filter and dry under vacuum.

Protocol B: Solution-Phase Peptide Coupling (Synthesis of Z-Asp(OMe)-Phe-OMe)

Objective : Form a precise peptide bond between Z-Asp(OMe)-OH and H-Phe-OMe·HCl[1]. Causality : EDC·HCl is utilized as a water-soluble carbodiimide coupling reagent. HOBt is added to form an active ester intermediate, which suppresses racemization of the α-carbon and prevents aspartimide formation (a notorious side reaction in Asp-containing peptides)[3].

Materials :

-

Z-Asp(OMe)-OH (1.0 eq, 5 mmol, 1.40 g)

-

H-Phe-OMe·HCl (1.05 eq, 5.25 mmol, 1.13 g)

-

EDC·HCl (1.2 eq, 6 mmol, 1.15 g)

-

HOBt (1.2 eq, 6 mmol, 0.81 g)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol, 2.18 mL)

-

Anhydrous DMF (20 mL)

Step-by-Step Procedure :

-

Activation : Dissolve Z-Asp(OMe)-OH and HOBt in 10 mL of anhydrous DMF at 0 °C. Add EDC·HCl and stir for 15 minutes to generate the active ester.

-

Neutralization : In a separate vial, dissolve H-Phe-OMe·HCl in 10 mL of DMF and add DIPEA to liberate the free amine.

-

Coupling : Add the neutralized H-Phe-OMe solution dropwise to the activated Asp-derivative at 0 °C.

-

Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validating Workup : Dilute the mixture with 100 mL of Ethyl Acetate (EtOAc). Wash sequentially with:

-

5% aqueous Citric Acid (3 x 30 mL): Selectively partitions unreacted amine and EDC into the aqueous layer.

-

Saturated aqueous NaHCO3 (3 x 30 mL): Selectively partitions unreacted acid and HOBt into the aqueous layer.

-

Brine (30 mL): Removes residual water from the organic phase.

-

-

Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Figure 2: Solution-phase coupling workflow utilizing EDC/HOBt to prevent racemization.

Analytical Validation & Troubleshooting

Post-synthesis verification is critical. The primary side reaction to monitor when working with aspartic acid derivatives is aspartimide formation , which occurs when the α-amine attacks the β-ester, forming a 5-membered succinimide ring. The use of the bulky OtBu group on the α-carboxyl significantly sterically hinders this pathway during N-terminal elongation, showcasing the mechanistic advantage of Z-(MeO)-Asp-OtBu.

Table 2: Analytical Validation Parameters for Z-Asp(OMe)-OH

| Analytical Technique | Expected Result | Indication of Failure / Impurity |

| LC-MS (ESI+) | [M+H]+ = 282.1 m/z | 264.1 m/z (Loss of H2O, Aspartimide formation) |

| 1H-NMR (CDCl3) | Singlet at ~3.7 ppm (3H, -OCH3) | Missing singlet (Inadvertent ester hydrolysis) |

| 1H-NMR (CDCl3) | Multiplet at ~7.3 ppm (5H, Aromatic) | Missing multiplet (Premature Z-group cleavage) |

| TLC (Hexane:EtOAc 1:1) | Rf ≈ 0.1 (Stains with Ninhydrin only after heating) | Multiple spots (Incomplete deprotection) |

References

Sources